
8-Bromo-1-chloro-5-fluoroisoquinoline
Vue d'ensemble
Description
Applications De Recherche Scientifique
Chemical Synthesis and Modifications
- Synthesis of Halogenated Quinolines : 8-Bromo-1-chloro-5-fluoroisoquinoline and related compounds are used in the synthesis of various halogenated quinolines. These processes involve reactions like chlorination, bromination, and fluorination, essential for creating diverse chemical structures for further applications (Tochilkin, Gracheva, Kovel'man, & Prokof'ev, 1983).
Biological Studies and Drug Development
- Cytotoxicity and Antibacterial Properties : Compounds derived from this compound have been studied for their cytotoxic effects and potential as antibacterial agents. Research includes exploring their activity against various bacterial strains, contributing to the development of new antimicrobial agents (Kotian et al., 2021).
Fungicidal Activity
- Fungitoxicity of Halogenated Quinolines : The fungitoxic properties of compounds like this compound have been researched, showing potential in controlling fungal growth. Such studies contribute to the development of fungicidal compounds for agricultural and medicinal purposes (Gershon, Clarke, & Gershon, 1996).
Photophysical Studies
- Photochemistry and Protecting Groups : Research into the photolytic properties of halogenated quinolines like this compound has revealed their potential as photoremovable protecting groups. These findings are significant for biological studies where controlled release of bioactive molecules is crucial (Zhu, Pavlos, Toscano, & Dore, 2006).
Novel Chemical Structures
- Development of New Chemical Entities : The synthesis of this compound and its derivatives helps create novel chemical entities. These compounds are potential candidates for drug discovery and other scientific applications, expanding the chemical diversity for various research fields (Hayashi, Takahata, Kawamura, & Todo, 2002).
Mécanisme D'action
Propriétés
IUPAC Name |
8-bromo-1-chloro-5-fluoroisoquinoline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H4BrClFN/c10-6-1-2-7(12)5-3-4-13-9(11)8(5)6/h1-4H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BUICVHCGBBUSHG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C2C(=C1F)C=CN=C2Cl)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H4BrClFN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
260.49 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


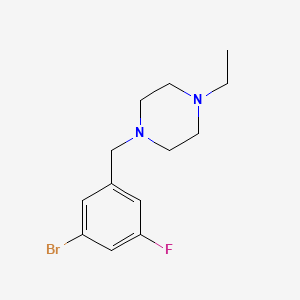
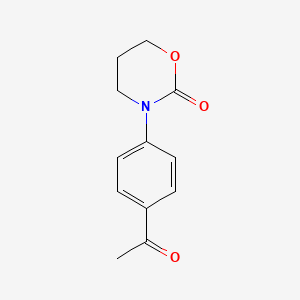

![1-[4-(3-Aminocyclopentyl)piperazin-1-yl]ethan-1-one](/img/structure/B1380212.png)
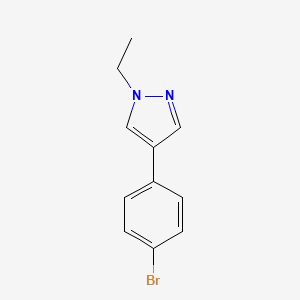
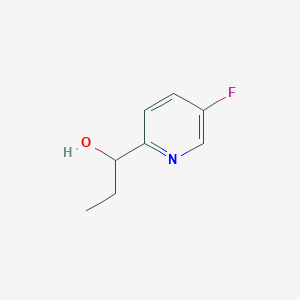

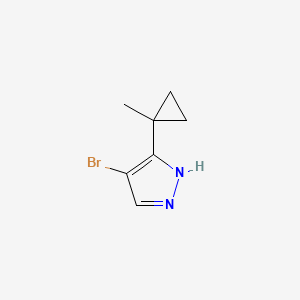
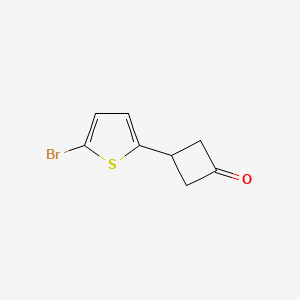
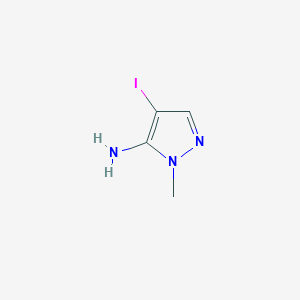

![[2-Fluoro-6-(methylsulfanyl)phenyl]methanamine](/img/structure/B1380225.png)
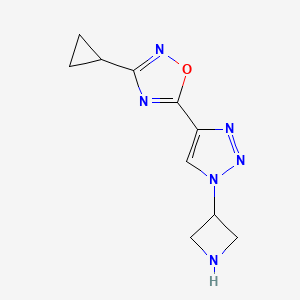
![(5-Bromo-6-fluoro-1H-benzo[d]imidazol-2-yl)methanamine](/img/structure/B1380229.png)
